molecular formula C7H6F2N2 B2493535 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole CAS No. 1855889-94-9

1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Cat. No.: B2493535
CAS No.: 1855889-94-9
M. Wt: 156.136
InChI Key: YOFWMQONYLPQII-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry This compound features a pyrazole ring substituted with a difluoromethyl group, an ethynyl group, and a methyl group

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole involves several steps, typically starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with an appropriate diketone or ketoester. The ethynyl group can be introduced via Sonogashira coupling reactions, using palladium catalysts and copper co-catalysts . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . The ethynyl group may participate in π-π interactions or act as a reactive site for further chemical modifications . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole can be compared to other pyrazole derivatives, such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

1-(difluoromethyl)-4-ethynyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-3-6-4-10-11(5(6)2)7(8)9/h1,4,7H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFWMQONYLPQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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